Purine, 6-(m-fluorobenzylthio)-
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Overview
Description
Purine, 6-(m-fluorobenzylthio)-: is a chemical compound with the molecular formula C₁₂H₉FN₄S and a molecular weight of 260.290 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.
Preparation Methods
The synthesis of Purine, 6-(m-fluorobenzylthio)- involves several steps. One common method includes the metalation of a 6-methyl substituent followed by trapping of the anion with N-fluorobenzenesulfonimide (NFSI) . Another route involves the fluorination of a 6-(hydroxymethyl)purine riboside . These methods typically require specific reaction conditions, such as the use of aqueous fluoroboric acid for diazotization-fluorodediazoniation .
Chemical Reactions Analysis
Purine, 6-(m-fluorobenzylthio)-: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Purine, 6-(m-fluorobenzylthio)-: has several applications in scientific research:
Mechanism of Action
The mechanism of action of Purine, 6-(m-fluorobenzylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to the disruption of DNA replication and cell division . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Purine, 6-(m-fluorobenzylthio)-: can be compared with other fluorinated purine derivatives, such as:
6-(trifluoromethyl)purine: This compound has a trifluoromethyl group instead of a fluorobenzylthio group, which can lead to different biological activities and properties.
2-fluoropurine: This compound has a fluorine atom at the 2-position, which can affect its reactivity and interactions with biological molecules.
The uniqueness of Purine, 6-(m-fluorobenzylthio)- lies in its specific substitution pattern, which can confer distinct physicochemical and biological properties.
Properties
CAS No. |
73972-54-0 |
---|---|
Molecular Formula |
C12H9FN4S |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9FN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
VBRFYTXQKPWMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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